Benzyltriethylammonium bromide
Overview
Description
Benzyltriethylammonium bromide is a quaternary ammonium salt with the chemical formula C₁₃H₂₂BrN . It is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases). This compound is known for its high efficiency in catalyzing various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Mechanism of Action
Target of Action
Benzyltriethylammonium bromide is an organic compound that primarily targets biochemical reactions as a phase-transfer catalyst . It is used as a quaternary ammonium cation phase-transfer catalyst .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It increases the rate of reaction by bringing the reactant into close proximity with the reagent. It is also used as an alkylation reaction catalyst .
Biochemical Pathways
As a phase-transfer catalyst, it is involved in various organic synthesis reactions, including alkylation reactions .
Result of Action
The primary result of this compound’s action is the facilitation of phase-transfer in biochemical reactions, thereby increasing the rate of these reactions . It is also used as an alkylation reaction catalyst .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . The compound’s efficacy and stability might be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst It facilitates the transfer of a reactant from one phase to another, thereby increasing the rate of reaction
Cellular Effects
As a phase transfer catalyst, it may influence cellular processes by enhancing the efficiency of reactions within the cell
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a phase transfer catalyst It facilitates the migration of a reactant from one phase to another, enabling reactions that would otherwise be inefficient or impossible
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions . It is hygroscopic, meaning it absorbs moisture from the air This property may influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
As a phase transfer catalyst, it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
Its role as a phase transfer catalyst suggests it may interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriethylammonium bromide can be synthesized through a quaternization reaction involving triethylamine and benzyl bromide. The reaction typically proceeds as follows:
Reactants: Triethylamine and benzyl bromide.
Solvent: Acetone or other suitable solvents.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, followed by purification steps such as recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with stirring and temperature control.
Purification: Industrial purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyltriethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While not directly involved in oxidation or reduction, it can act as a catalyst in such reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Conditions: Reactions are typically carried out in organic solvents under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include benzyl derivatives such as benzyl alcohol, benzyl cyanide, and benzyl ethers.
Scientific Research Applications
Benzyltriethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a phase-transfer catalyst in organic synthesis, facilitating reactions such as alkylation, esterification, and polymerization.
Biology: It can be used in the preparation of biologically active compounds and in the extraction of biomolecules.
Medicine: While not a drug itself, it is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Benzyltrimethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Tetrabutylammonium Bromide: Another quaternary ammonium salt with butyl groups.
Benzyltriethylammonium Chloride: Similar structure but with a chloride ion instead of a bromide ion.
Uniqueness: Benzyltriethylammonium bromide is unique due to its specific combination of benzyl and triethyl groups, which provide an optimal balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst compared to its analogs.
Properties
IUPAC Name |
benzyl(triethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVQXZFZHACQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966295 | |
Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Benzyltriethylammonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20310 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5197-95-5 | |
Record name | Benzyltriethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5197-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyltriethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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